2,8-Dichloro-4-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloro-4-methoxyquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,8-dichloroquinazoline with methanol in the presence of a base to introduce the methoxy group at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-Dichloro-4-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 8 positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted quinazoline derivatives with different functional groups.
Oxidation Reactions: Oxidized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,8-Dichloro-4-methoxyquinazoline has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,8-Dichloro-4-methoxyquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloroquinazoline: Another dichloro-substituted quinazoline with similar chemical properties.
4-Methoxyquinazoline: A methoxy-substituted quinazoline with different substitution patterns.
Uniqueness: 2,8-Dichloro-4-methoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .
Eigenschaften
Molekularformel |
C9H6Cl2N2O |
---|---|
Molekulargewicht |
229.06 g/mol |
IUPAC-Name |
2,8-dichloro-4-methoxyquinazoline |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-8-5-3-2-4-6(10)7(5)12-9(11)13-8/h2-4H,1H3 |
InChI-Schlüssel |
CZWULQYFAWVTBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC2=C1C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.